Deacetylcefotaxime lactone
Overview
Description
3-Desacetyl Cefotaxime lactone is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic . This compound is known for its significant role in the pharmacokinetics of Cefotaxime, contributing to its antibacterial activity . It is also recognized as an impurity and degradation product in other cephalosporin antibiotics such as Ceftriaxone, Cefodizime, and Ceftiofur .
Mechanism of Action
Target of Action
Deacetylcefotaxime lactone is a major metabolite of the third-generation cephalosporin, cefotaxime . The primary targets of this compound are bacterial cell walls . It shows high affinity for penicillin-binding proteins (PBPs) in the cell wall .
Mode of Action
The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for PBPs . This interaction disrupts the bacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
Cefotaxime is metabolized into desacetylcefotaxime, which maintains antibacterial activity . This metabolite is then converted into this compound . The rate-limiting step in this pathway is the formation of this compound .
Pharmacokinetics
This compound is produced in therapeutic concentrations in neonates, infants, children, and adults . Due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . The elimination half-life for this compound is approximately 1.6 hours in adults, 2.1 hours in infants and children, and 9.4 hours in neonates . This compound persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose .
Result of Action
The presence of this compound in the body leads to an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens . This results in an enhanced therapeutic profile for its parent drug, cefotaxime .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the unique pharmacokinetic and pharmacodynamic properties of this compound enable, in part, an enhanced therapeutic profile for its parent drug which may permit longer dosing intervals for cefotaxime (i.e., every 8 or 12 hours) to be used without necessarily compromising efficacy associated with conventional (i.e., every 6 hours) dosing regimens .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Deacetylcefotaxime lactone are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desacetyl Cefotaxime lactone typically involves the hydrolysis of Cefotaxime under acidic or enzymatic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, sometimes with heating to facilitate the reaction .
Industrial Production Methods: Industrial production of 3-Desacetyl Cefotaxime lactone is generally aligned with the large-scale synthesis of Cefotaxime. The process involves controlled hydrolysis steps to ensure the formation of the desired lactone without significant degradation .
Chemical Reactions Analysis
Types of Reactions: 3-Desacetyl Cefotaxime lactone undergoes several types of chemical reactions, including:
Hydrolysis: Conversion back to Cefotaxime under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound.
Substitution: Reactions involving the replacement of functional groups with others.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions include modified cephalosporin derivatives and other related lactones .
Scientific Research Applications
3-Desacetyl Cefotaxime lactone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of cephalosporin antibiotics.
Biology: Investigated for its role in the metabolism of antibiotics and its impact on bacterial resistance.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
Comparison with Similar Compounds
Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime lactone is derived.
Ceftriaxone: Another third-generation cephalosporin with similar antibacterial activity.
Cefodizime: A cephalosporin antibiotic with a similar structure and function.
Ceftiofur: A cephalosporin used in veterinary medicine with similar degradation products.
Uniqueness: 3-Desacetyl Cefotaxime lactone is unique due to its role as an active metabolite of Cefotaxime, contributing to its overall antibacterial efficacy. Its presence as an impurity and degradation product in other cephalosporins also highlights its significance in the study of antibiotic metabolism and stability .
Properties
CAS No. |
66340-33-8 |
---|---|
Molecular Formula |
C14H13N5O5S2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7+/t8-,12-/m1/s1 |
InChI Key |
MCSWUKXFFGUOQE-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Appearance |
Solid powder |
Key on ui other cas no. |
66340-33-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylcefotaxime lactone; 3-Desacetyl Cefotaxime Lactone; Ceftriaxone impurity B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.